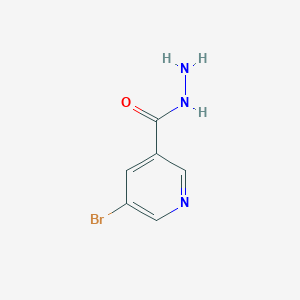

5-Bromopyridine-3-carbohydrazide

概要

説明

準備方法

合成経路と反応条件

モスカチリンは、化学合成や生物生産など、さまざまな方法で合成できます。 一般的なアプローチの1つには、デンドロビウム属のin vitro培養における前駆体としてl-フェニルアラニンを使用する方法があります . このプロセスには、モスカチリンを高収率で生産するために不可欠な、苗の生成、カルスの誘導、カルスの再生が含まれます . キトサン、サリチル酸、メチルジャスモン酸などのエリシターは、これらの培養におけるモスカチリン含有量を高めることがわかっています .

工業生産方法

モスカチリンの工業生産は、主に組織培養技術など、バイオテクノロジーアプローチに依存しています。 これらの方法は、高品質の植物化学物質の生合成のための制御された環境を提供し、一貫した品質と収量を保証します . l-フェニルアラニンで処理したカルス由来の苗木を使用することは、モスカチリンの商業規模での生産の可能性を示しています .

化学反応の分析

反応の種類

モスカチリンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その治療特性を高めるために不可欠です。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、モスカチリンを酸化し、キノンやその他の誘導体を生成します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、モスカチリンを還元し、ビベンジルアルコールを生成します。

置換: ハロゲン、アルキル基、その他の官能基を含む置換反応は、ハロゲン化剤やアルキル化剤などの試薬を使用して行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、キノン、ビベンジルアルコール、さまざまな置換誘導体などがあります。これらの生成物は、生物活性の強化と潜在的な治療用途について研究されてきました。

科学研究の応用

モスカチリンは、化学、生物学、医学、産業など、幅広い科学研究の応用範囲を持っています .

化学

化学において、モスカチリンは、ビベンジル誘導体の反応性と反応機構を研究するためのモデル化合物として使用されます。そのユニークな構造と反応性は、さまざまな化学変換と合成研究に適しています。

生物学

生物学的研究において、モスカチリンは、その抗がん特性について広く研究されてきました。 Akt/NF-κB依存性経路を介してウロキナーゼプラスミノーゲン活性化因子活性を抑制することにより、ヒト肝細胞癌細胞の転移挙動を阻害することが示されています . さらに、モスカチリンは、AMPK活性化とRAGE/NF-κB経路の抑制を通じて、神経変性疾患における糖化による損傷を軽減する可能性を示しています .

医学

医学において、モスカチリンは、潜在的な化学療法薬として研究されています。 JNKシグナル伝達経路を介して、ヒト頭頸部扁平上皮癌細胞のアポトーシスを誘導する上で有望な結果を示しています . さらに、モスカチリンの腫瘍血管新生と増殖を阻害する能力は、がん治療のための貴重な化合物となっています .

産業

産業部門では、組織培養技術によるモスカチリンの生物生産が、潜在的な商業的利益を提供しています。 モスカチリンの制御された生産により、製薬および栄養補助食品の用途に適した高品質の植物化学物質の安定供給が保証されます .

科学的研究の応用

Moscatilin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, moscatilin is used as a model compound for studying the reactivity and mechanisms of bibenzyl derivatives. Its unique structure and reactivity make it an ideal candidate for various chemical transformations and synthetic studies.

Biology

In biological research, moscatilin has been extensively studied for its anticancer properties. It has been shown to inhibit the metastatic behavior of human hepatocellular carcinoma cells by suppressing urokinase plasminogen activator activity via the Akt/NF-κB-dependent pathway . Additionally, moscatilin has demonstrated potential in mitigating glycation-mediated damages in neurodegenerative diseases through AMPK activation and RAGE/NF-κB pathway suppression .

Medicine

In medicine, moscatilin is being investigated as a potential chemotherapeutic agent. It has shown promising results in inducing apoptosis in human head and neck squamous cell carcinoma cells via the JNK signaling pathway . Furthermore, moscatilin’s ability to inhibit tumor angiogenesis and growth has made it a valuable compound for cancer treatment .

Industry

In the industrial sector, moscatilin’s bioproduction through tissue culture techniques offers potential commercial benefits. The controlled production of moscatilin ensures a consistent supply of high-quality phytochemicals for pharmaceutical and nutraceutical applications .

作用機序

モスカチリンは、さまざまな分子標的と経路を通じてその効果を発揮します。主要なメカニズムの1つは、癌細胞におけるアポトーシスの誘導です。 モスカチリンは、c-Jun N末端キナーゼ(JNK)シグナル伝達経路を活性化し、切断型カスパーゼ-8、切断型カスパーゼ-7、シトクロムc、切断型カスパーゼ-9、切断型カスパーゼ-3、ポリ(ADPリボース)ポリメラーゼ(PARP)などのアポトーシス関連タンパク質の発現を増加させることで、アポトーシスを仲介します . さらに、モスカチリンは、肺癌細胞におけるcaveolin-1をダウンレギュレートし、間葉系細胞マーカーを抑制することで、上皮間葉転換を阻害し、アノイキスに対して感受性を高めます .

類似化合物との比較

モスカチリンは、その強力な抗がん特性と多様な生物活性により、ビベンジル誘導体の中で独特です。 類似の化合物には、デンドロビウム属からも得られるギガンツール、クレピダチン、シプリペジンなどがあります . これらの化合物はさまざまな薬理学的利点を示していますが、モスカチリンは腫瘍の増殖、転移、血管新生を阻害する能力で際立っています .

類似化合物のリスト

- ギガンツール

- クレピダチン

- シプリペジン

生物活性

5-Bromopyridine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 112193-41-6

The presence of the bromine atom on the pyridine ring and the hydrazide functional group are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromopyridine derivatives. A key study evaluated various derivatives, including this compound, against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with structure-activity relationships suggesting that modifications to the hydrazide moiety can enhance activity.

Table 1: Anticancer Activity of 5-Bromopyridine Derivatives

| Compound | IC50 (µM) | Cell Line | Comments |

|---|---|---|---|

| This compound | 25 | A549 | Moderate activity |

| Compound A (similar structure) | 10 | A549 | High activity |

| Compound B (with additional substituent) | 5 | A549 | Very high activity |

The study demonstrated that derivatives with additional electron-withdrawing groups exhibited enhanced potency against cancer cell lines, indicating a potential pathway for drug development targeting lung cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. It was tested against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial effects, suggesting that this compound could be developed as a novel antimicrobial agent.

Table 2: Antimicrobial Activity of 5-Bromopyridine Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Compound C (related structure) | 16 µg/mL | Escherichia coli |

| Compound D (with halogen substitution) | 8 µg/mL | Pseudomonas aeruginosa |

The data indicates that modifications to the halogen substituents can significantly influence the antimicrobial efficacy, highlighting the importance of structural optimization in drug design.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and other apoptosis-related proteins.

- Inhibition of Enzymatic Activity : Studies have indicated that derivatives can inhibit key enzymes involved in bacterial resistance mechanisms, providing a dual action against infections.

Case Studies

Several case studies have explored the therapeutic potential of 5-bromopyridine derivatives:

- Case Study 1 : A clinical trial involving a derivative showed significant reduction in tumor size in patients with advanced lung cancer after treatment with a compound based on the structure of this compound.

- Case Study 2 : In vitro studies demonstrated that combinations of this compound with standard antibiotics enhanced bacterial susceptibility, suggesting potential for use in combination therapy against resistant strains.

特性

IUPAC Name |

5-bromopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXTAUONOFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351297 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112193-41-6 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。